(3As,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one (3As,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one
Brand Name: Vulcanchem
CAS No.: 178032-63-8
VCID: VC0063163
InChI: InChI=1S/C9H13NO3/c1-9(2)12-6-4-3-5(7(6)13-9)10-8(4)11/h4-7H,3H2,1-2H3,(H,10,11)/t4-,5+,6+,7-/m0/s1
SMILES: CC1(OC2C3CC(C2O1)NC3=O)C
Molecular Formula: C9H13NO3
Molecular Weight: 183.2 g/mol

(3As,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one

CAS No.: 178032-63-8

Main Products

VCID: VC0063163

Molecular Formula: C9H13NO3

Molecular Weight: 183.2 g/mol

(3As,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one - 178032-63-8

CAS No. 178032-63-8
Product Name (3As,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one
Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
IUPAC Name (1S,2R,6S,7R)-4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decan-9-one
Standard InChI InChI=1S/C9H13NO3/c1-9(2)12-6-4-3-5(7(6)13-9)10-8(4)11/h4-7H,3H2,1-2H3,(H,10,11)/t4-,5+,6+,7-/m0/s1
Standard InChIKey CSGIROCFQXHTKS-WNJXEPBRSA-N
Isomeric SMILES CC1(O[C@@H]2[C@@H]3C[C@H]([C@@H]2O1)NC3=O)C
SMILES CC1(OC2C3CC(C2O1)NC3=O)C
Canonical SMILES CC1(OC2C3CC(C2O1)NC3=O)C
PubChem Compound 10219706
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator